molecular formula C17H19N3O4S B5495066 N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRIDINE-4-CARBOXAMIDE

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRIDINE-4-CARBOXAMIDE

Cat. No.: B5495066
M. Wt: 361.4 g/mol
InChI Key: DPMFFISIEUZFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-4-carboxamide is a complex organic compound that features a pyridine ring, a phenyl ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Oxolan-2-ylmethyl Group: This step involves the reaction of oxirane with a suitable nucleophile to form the oxolan-2-ylmethyl group.

    Sulfamoylation: The oxolan-2-ylmethyl group is then reacted with sulfamoyl chloride in the presence of a base to form the sulfamoyl derivative.

    Coupling with Pyridine-4-carboxamide: The final step involves coupling the sulfamoyl derivative with pyridine-4-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-3-carboxamide
  • N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-2-carboxamide

Uniqueness

N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-4-carboxamide is unique due to its specific structural features, such as the position of the carboxamide group on the pyridine ring. This structural uniqueness can result in different biological activities and chemical reactivities compared to its analogs.

Properties

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-17(13-7-9-18-10-8-13)20-14-3-5-16(6-4-14)25(22,23)19-12-15-2-1-11-24-15/h3-10,15,19H,1-2,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMFFISIEUZFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.